![molecular formula C20H18N4O2 B5523792 methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)
methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods, including the direct synthesis via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles. The oxidation of the benzylic carbon of the methyl arene is achieved by di-t-butyl peroxide in the presence of an iron catalyst, followed by conversion to an activated aldehyde in situ. Oxygen plays a crucial role in the oxidation process to accelerate benzaldehyde formation. Subsequent Pictet-Spengler-type annulation completes the quinoxaline structure (Ahn et al., 2021).
Molecular Structure Analysis
Quinoxaline derivatives' molecular structures have been extensively characterized, including the use of NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. These studies provide insights into the electronic and structural properties of quinoxalines, demonstrating their varied potential for applications in organic synthesis and medicinal chemistry (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxalines undergo a range of chemical reactions, including annulation and cleavage of cyclic ethers catalyzed by iron, which leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives. These reactions showcase the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds, highlighting the chemical versatility of quinoxaline compounds (An et al., 2017).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, alkyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetrahydro-1H-pyrrolo[3,4-b]quinoline-1-carboxylates have been isolated as colorless crystalline substances, soluble in DMF, DMSO, and hot acetic acid, providing a basis for further application and study (Gein et al., 2012).
Scientific Research Applications
Synthesis Techniques
The synthesis of pyrrolo[1,2-a]quinoxalines, a category to which methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs, is a significant area of research. A notable method involves an iodine-catalyzed reaction of 1-(2-aminophenyl) pyrroles with benzylamines, utilizing O2 as an eco-friendly oxidant and iodine as an effective catalyst. This approach is highlighted for its practicality and environmental friendliness (Chao Wang et al., 2015).
Potential Therapeutic Applications
Research on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, which are structurally related to methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, has shown that these compounds can act as potent inhibitors of human protein kinase CK2. This kinase is implicated in various diseases, including inflammatory disorders and cancer. Among the synthesized compounds, one exhibited exceptionally potent inhibition, suggesting that pyrrolo[1,2-a]quinoxalines hold promise as a scaffold for developing CK2 inhibitors (J. Guillon et al., 2013).
Antimycobacterial Activity
Another application of pyrrolo[1,2-a]quinoxaline derivatives is in the fight against tuberculosis. Certain pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity. Among these, two compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of pyrrolo[1,2-a]quinoxalines in antimycobacterial therapy (J. Guillon et al., 2004).
Chemical Characterization and Properties
In the realm of chemical characterization, the organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, derived from a similar structural framework, has been synthesized and characterized extensively. This includes NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. The study provides valuable insights into the electronic and structural properties of such compounds, which can inform further research and applications (Md. Serajul Haque Faizi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-26-20(25)16-17-19(23-15-10-6-5-9-14(15)22-17)24(18(16)21)12-11-13-7-3-2-4-8-13/h2-10H,11-12,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIFGEXELYUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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